molecular formula H2S2O8<br>H2O8S2 B079392 Peroxydisulfuric acid CAS No. 13445-49-3

Peroxydisulfuric acid

Cat. No.: B079392
CAS No.: 13445-49-3
M. Wt: 194.15 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-N
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Description

Peroxydisulfuric acid, also known as Marshall’s acid, is an inorganic compound with the chemical formula H₂S₂O₈. It is a powerful oxidizing agent and is characterized by the presence of a peroxide group. This compound was first discovered by Professor Hugh Marshall in 1891 . This compound is a colorless solid that decomposes at temperatures above 65°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxydisulfuric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of sulfuric acid solutions. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Peroxydisulfuric acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Peroxydisulfuric acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of peroxydisulfuric acid primarily involves its strong oxidizing properties. The peroxide group in its structure allows it to release oxygen, which can then participate in various oxidation reactions. This makes it effective in breaking down organic compounds and initiating polymerization reactions .

Comparison with Similar Compounds

Peroxydisulfuric acid can be compared with other similar compounds, such as:

This compound stands out due to its strong oxidizing properties and stability compared to other peroxy acids .

Properties

IUPAC Name

sulfooxy hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKICGRDRMAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)OOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O8, H2O8S2
Record name peroxydisulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Peroxydisulfuric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894926
Record name Peroxodisulfuric acid
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Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-49-3
Record name Peroxydisulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13445-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxydisulfuric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxodisulfuric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROXYDISULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RQ1860626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Referring to Equation (9), the potassium persulfate and the sulfuric acid react to form peroxydisulfuric acid and potassium sulfate. In Equation (10), the peroxydisulfuric acid oxidizes the manganese dioxide to form hydrogen permanganate and sulfuric acid. The oxidation of Mn2+ to Mn7+ results in the reformation of MnO4− which is visible by the color change in the bath from purple-brown to purple.
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Synthesis routes and methods II

Procedure details

Solutions containing Caro's acid and sulfuric acid can be used in the method of DE 10 80 083 which were obtained either by means of electrolysis of a sulfuric acid with a content of preferably 35% to 50% by weight, with subsequent hydrolysis of the peroxodisulfuric acid formed or by means of the reaction of 50% to 88% by weight aqueous hydrogen peroxide with concentrated or fuming sulfuric acid (oleum). In order to prepare sodium peroxymonosulfate, such H2SO5 /H2SO4 solutions are neutralized with a soda solution up to pH 2.9, freed of the precipitated Glauber salt and subsequently dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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